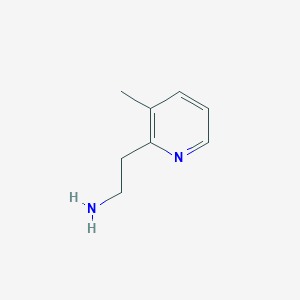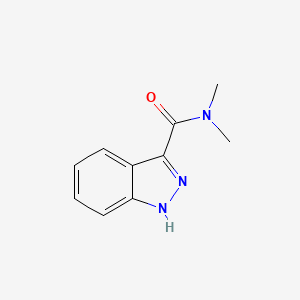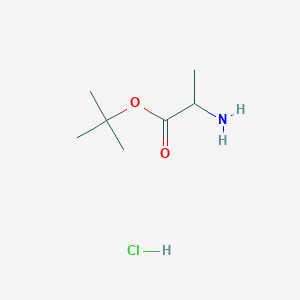
2-(3-Méthylpyridin-2-YL)éthanamine
Vue d'ensemble
Description
2-(3-Methylpyridin-2-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethanamine group at the 2-position
Applications De Recherche Scientifique
2-(3-Methylpyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities, such as anti-fibrotic and antimicrobial properties.
Chemical Biology: The compound is employed in the design of privileged structures for drug discovery and development.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)ethanamine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves passing the starting material through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylpyridin-2-yl)ethanamine may involve large-scale continuous flow synthesis. This method is preferred due to its efficiency and scalability. The use of environmentally friendly techniques and readily available reagents makes this approach suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form novel pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed Suzuki–Miyaura coupling reactions often employ arylboronic acids as reagents.
Major Products
The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and novel pyridine-based compounds .
Mécanisme D'action
The mechanism of action of 2-(3-Methylpyridin-2-yl)ethanamine involves its interaction with molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-2-yl)ethanamine: This compound has a similar structure but with the methyl group at the 6-position.
(6-Methoxypyridin-2-yl)methanamine: Features a methoxy group instead of a methyl group.
(5-Methylpyridin-2-yl)methanamine: The methyl group is at the 5-position.
Uniqueness
2-(3-Methylpyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. This uniqueness makes it valuable for creating compounds with distinct biological and chemical properties .
Propriétés
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBIXJNIABTHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586319 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851670-19-4 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)









